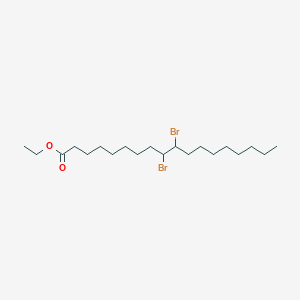
Ethyl 9,10-dibromooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9,10-dibromooctadecanoate is an organic compound belonging to the ester family It is derived from octadecanoic acid, where two bromine atoms are attached at the 9th and 10th positions of the carbon chain, and the carboxylic acid group is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 9,10-dibromooctadecanoate can be synthesized through the esterification of 9,10-dibromooctadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 9,10-dibromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of ethyl octadecanoate.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions to achieve substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products Formed
Substitution: Products such as ethyl 9-hydroxy-10-bromooctadecanoate or ethyl 9,10-diaminooctadecanoate.
Reduction: Ethyl octadecanoate.
Oxidation: 9,10-dibromooctadecanoic acid or other oxidized derivatives.
Applications De Recherche Scientifique
Ethyl 9,10-dibromooctadecanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of ethyl 9,10-dibromooctadecanoate involves its interaction with various molecular targets and pathways. The bromine atoms and ester group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 9,10-dibromooctadecanoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 9,10-dichlorooctadecanoate: Similar structure but with chlorine atoms instead of bromine atoms.
Ethyl octadecanoate: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of bromine atoms at specific positions on the carbon chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
| 79912-54-2 | |
Formule moléculaire |
C20H38Br2O2 |
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
ethyl 9,10-dibromooctadecanoate |
InChI |
InChI=1S/C20H38Br2O2/c1-3-5-6-7-9-12-15-18(21)19(22)16-13-10-8-11-14-17-20(23)24-4-2/h18-19H,3-17H2,1-2H3 |
Clé InChI |
UGGBBKIMWSZMDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)OCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


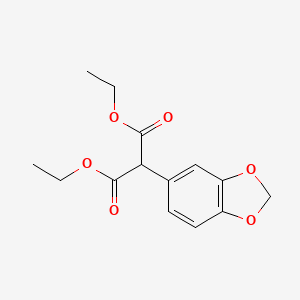
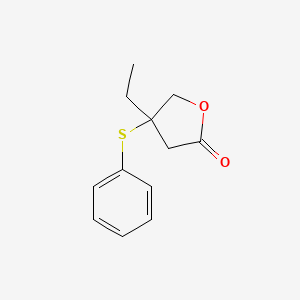
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)

![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/no-structure.png)
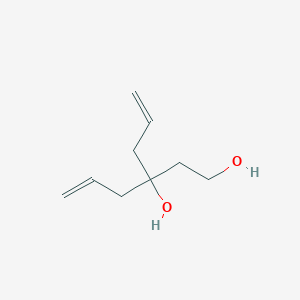
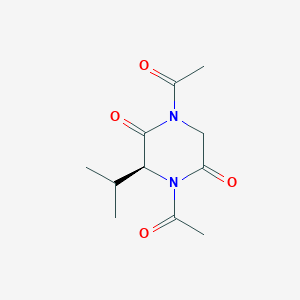
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)

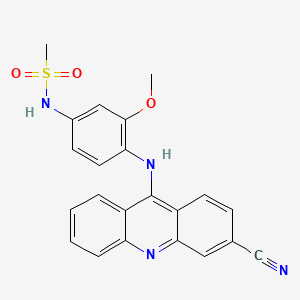
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
